3-[1-(naphthalene-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
CAS No.: 1790200-01-9
Cat. No.: VC4821301
Molecular Formula: C17H14N2O3S
Molecular Weight: 326.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1790200-01-9 |
|---|---|
| Molecular Formula | C17H14N2O3S |
| Molecular Weight | 326.37 |
| IUPAC Name | 3-[1-(naphthalene-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
| Standard InChI | InChI=1S/C17H14N2O3S/c20-15-10-23-17(22)19(15)14-8-18(9-14)16(21)13-6-5-11-3-1-2-4-12(11)7-13/h1-7,14H,8-10H2 |
| Standard InChI Key | MRSAKVKFUXTBKD-UHFFFAOYSA-N |
| SMILES | C1C(CN1C(=O)C2=CC3=CC=CC=C3C=C2)N4C(=O)CSC4=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thiazolidine-2,4-dione core, a five-membered heterocyclic ring containing sulfur and nitrogen atoms. This core is substituted at the 3-position with an azetidine moiety, which is further functionalized by a naphthalene-2-carbonyl group. The azetidine ring introduces conformational rigidity, while the naphthalene system contributes aromaticity and hydrophobic interactions. The molecular formula is C₁₇H₁₄N₂O₃S, with a molar mass of 326.37 g/mol.
Physicochemical Characteristics
Key properties include:
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Solubility: Limited aqueous solubility due to hydrophobic naphthalene and azetidine groups .
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LogP: Predicted logP values range from 3.94–6.97, indicating high lipophilicity .
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Hydrogen Bonding: Two hydrogen bond donors and six acceptors, influencing bioavailability .
The compound’s stereochemistry and planarity are critical for target binding, as evidenced by molecular docking studies .
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves multi-step reactions:
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Knoevenagel Condensation: Reacting 2,4-thiazolidinedione with naphthalene-2-carbaldehyde under basic conditions to form the α,β-unsaturated intermediate .
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Azetidine Functionalization: Introducing the azetidine moiety via nucleophilic substitution or cyclization reactions. For example, azetidine-3-amine reacts with naphthalene-2-carbonyl chloride to form the azetidine-carbonyl intermediate .
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Final Coupling: Combining intermediates using coupling agents like EDCI or HOBt in anhydrous solvents (e.g., DMF or THF) .
Optimization: Reaction yields (35–70%) depend on catalysts (e.g., Pd(PPh₃)₄), solvents (toluene/water mixtures), and temperature control .
Analytical Characterization
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NMR Spectroscopy: ¹H NMR confirms the presence of naphthalene protons (δ 7.5–8.3 ppm) and azetidine CH₂ groups (δ 3.1–3.8 ppm) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 327.37 [M+H]⁺.
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IR Spectroscopy: Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-S (670–720 cm⁻¹) .
Biological Activities and Mechanisms of Action
Antioxidant Properties
The compound exhibits radical scavenging activity, with an EC₅₀ of 0.565–0.708 mM in lipid peroxidation assays . The 4-hydroxyphenyl substituent enhances activity by stabilizing free radicals through resonance .
Metabolic Modulation
Like other thiazolidinediones (e.g., Rosiglitazone), it activates PPAR-γ, improving insulin sensitivity . Molecular dynamics simulations reveal binding affinity (ΔG = −103.50 kcal/mol) to PPAR-γ’s ligand-binding domain .
Comparative Analysis with Structural Analogues
| Compound | Core Structure | Key Features | Therapeutic Use |
|---|---|---|---|
| Target Compound | Thiazolidine-2,4-dione | Naphthalene-azetidine hybrid | Anticancer, Antioxidant |
| Rosiglitazone | Thiazolidine-2,4-dione | Benzylthiazolidinedione | Type 2 Diabetes |
| Pioglitazone | Thiazolidine-2,4-dione | Pyridyl-ethyl group | Anti-inflammatory |
The naphthalene group in the target compound enhances hydrophobic interactions with biological targets compared to simpler aryl groups in analogues .
Interaction Studies and Molecular Docking
Protein Targets
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PPAR-γ: Hydrogen bonds with Asp1044 and Glu915 stabilize binding .
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Bcl-2: Hydrophobic interactions via naphthalene disrupt anti-apoptotic signaling .
ADMET Profile
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